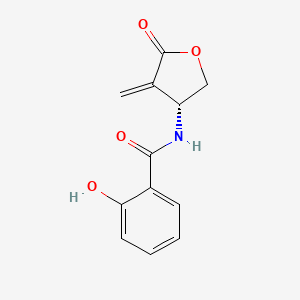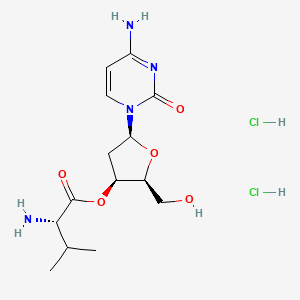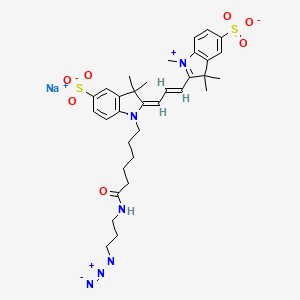
Sulfo-cyanine3 azide (sodium)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Sulfo-cyanine3 azide (sodium) is a water-soluble dye azide used primarily in click chemistry. It is known for its high brightness, photostability, and excellent water solubility, making it an ideal choice for labeling various molecules in aqueous phases. The absorbance and emission properties of sulfo-cyanine3 azide are identical to those of the Cy3 fluorophore .
准备方法
Synthetic Routes and Reaction Conditions
Sulfo-cyanine3 azide can be synthesized through a series of chemical reactions involving the introduction of an azide group into the cyanine dye structure. The synthesis typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a condensation reaction between a quaternary ammonium salt and a heterocyclic compound.
Introduction of the Sulfo Group: A sulfonation reaction is carried out to introduce the sulfo group, enhancing the water solubility of the dye.
Industrial Production Methods
Industrial production of sulfo-cyanine3 azide follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key parameters such as temperature, pH, and reaction time are carefully controlled to achieve consistent product quality .
化学反应分析
Types of Reactions
Sulfo-cyanine3 azide undergoes several types of chemical reactions, including:
Click Chemistry Reactions: The azide group in sulfo-cyanine3 azide readily participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions, forming stable triazole linkages with alkyne-containing molecules.
Substitution Reactions: The azide group can also undergo substitution reactions with various nucleophiles, leading to the formation of different derivatives.
Common Reagents and Conditions
Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC): This reaction typically requires a copper catalyst, such as copper sulfate, and a reducing agent, such as sodium ascorbate, to facilitate the formation of the triazole linkage.
Nucleophilic Substitution: Common nucleophiles used in substitution reactions include amines and thiols, which react with the azide group under mild conditions.
Major Products Formed
科学研究应用
Sulfo-cyanine3 azide has a wide range of scientific research applications, including:
作用机制
Sulfo-cyanine3 azide exerts its effects through its fluorescent properties and reactivity in click chemistry reactions. The azide group allows for specific and efficient labeling of target molecules through CuAAC reactions. The resulting triazole linkages are highly stable, enabling the detection and tracking of labeled molecules in various environments . The molecular targets and pathways involved depend on the specific application and the molecules being labeled .
相似化合物的比较
Similar Compounds
Sulfo-cyanine5 azide: Another water-soluble dye azide with similar properties but different spectral characteristics (excitation/emission maxima at 646/662 nm).
Sulfo-cyanine7 azide: A near-infrared dye azide with excitation/emission maxima at 750/773 nm, offering deeper tissue penetration for in vivo imaging.
Uniqueness
Sulfo-cyanine3 azide is unique due to its optimal balance of brightness, photostability, and water solubility, making it highly suitable for a wide range of applications in aqueous environments. Its spectral properties (excitation at 548 nm and emission at 563 nm) make it particularly useful for applications requiring high sensitivity and resolution .
属性
分子式 |
C33H41N6NaO7S2 |
|---|---|
分子量 |
720.8 g/mol |
IUPAC 名称 |
sodium;(2E)-1-[6-(3-azidopropylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfonatoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate |
InChI |
InChI=1S/C33H42N6O7S2.Na/c1-32(2)25-21-23(47(41,42)43)14-16-27(25)38(5)29(32)11-9-12-30-33(3,4)26-22-24(48(44,45)46)15-17-28(26)39(30)20-8-6-7-13-31(40)35-18-10-19-36-37-34;/h9,11-12,14-17,21-22H,6-8,10,13,18-20H2,1-5H3,(H2-,35,40,41,42,43,44,45,46);/q;+1/p-1 |
InChI 键 |
AFNGFZKTYNHUJU-UHFFFAOYSA-M |
手性 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
规范 SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=C3C(C4=C(N3CCCCCC(=O)NCCCN=[N+]=[N-])C=CC(=C4)S(=O)(=O)[O-])(C)C)C)C.[Na+] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


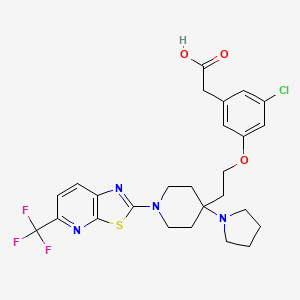
![(2R)-3-[[(2S)-2-carboxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]disulfanyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B12392340.png)
![4-(1-cyclohexyl-1H-imidazo[4,5-c]pyridin-2-yl)-1,2,5-oxadiazol-3-amine](/img/structure/B12392345.png)

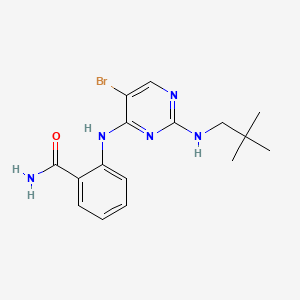


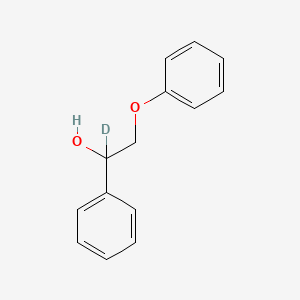
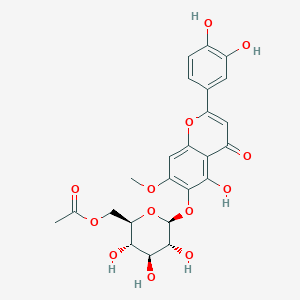
![1-[(2R,4S,5R)-3,4-bis[[tert-butyl(dimethyl)silyl]oxy]-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12392388.png)
![1-[(2R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxyoxolan-2-yl]-5-iodopyrimidine-2,4-dione](/img/structure/B12392393.png)
